molecular formula C19H19FN2O4S B2915776 1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole CAS No. 919246-55-2

1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B2915776
CAS No.: 919246-55-2
M. Wt: 390.43
InChI Key: HCGPJBMMMAMOAB-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole (CAS 919246-55-2) is a synthetic organic compound with a molecular formula of C19H19FN2O4S and a molecular weight of 390.43 g/mol . This high-purity compound serves as a valuable synthetic intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel biologically active molecules . Its structure incorporates a 2,3-dihydro-1H-indole scaffold, a feature common in many pharmacologically active compounds. Indole derivatives are extensively researched for their diverse biological potential, including antiviral, anti-inflammatory, and anticancer activities . Furthermore, the morpholine-sulfonyl functional group is a significant pharmacophore in drug discovery. Research indicates that molecules containing both morpholine and indole motifs are of high interest, for instance, in the design of novel Kv1.5 potassium channel inhibitors investigated for the treatment of atrial fibrillation . The unique substitution pattern on the indole ring of this compound provides excellent stability and reactivity, making it a versatile and crucial building block for researchers in drug discovery and material science . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-fluorophenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c20-16-3-1-14(2-4-16)19(23)22-8-7-15-13-17(5-6-18(15)22)27(24,25)21-9-11-26-12-10-21/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGPJBMMMAMOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydroindole core, followed by the introduction of the fluorobenzoyl and morpholine sulfonyl groups through nucleophilic substitution and sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The morpholine-4-sulfonyl group in the target compound is bulkier and more polar than the pyridinyl group in compound 6 . This may enhance solubility but reduce membrane permeability compared to the pyridinyl analog.
  • The 4-fluorobenzoyl group is a common feature in enzyme inhibitors, contributing to π-π stacking interactions with hydrophobic binding pockets .

Synthetic Efficiency :

  • Yields for similar compounds vary widely (10–78%), depending on reaction conditions and substituent reactivity. For example, carboxamide derivatives in required prolonged refluxing (6–50 hours) , while compound 6 in achieved 78% yield under optimized conditions .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular forces. The carboxamide derivative (mp 249–250°C) has higher thermal stability than compound 6 (mp 161–162°C) , likely due to stronger hydrogen bonding from the carboxamide group.

Biological Activity

1-(4-Fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorobenzoyl group and a morpholine sulfonyl moiety, contributing to its pharmacological profile. The molecular formula is C16H17FN2O4SC_{16}H_{17}FN_{2}O_{4}S, and it has a molecular weight of approximately 358.38 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. Research indicates that fluorinated benzoyl derivatives exhibit significant activity against various bacterial strains.

Structure-Activity Relationship (SAR)

A study on fluorobenzoylthiosemicarbazides demonstrated that the position of the fluorine substituent significantly affects antibacterial potency. Compounds with electron-withdrawing groups at the para position showed enhanced activity against methicillin-resistant Staphylococcus aureus and other pathogens . This suggests that the incorporation of a fluorobenzoyl group in the structure may enhance biological activity through electronic effects.

Case Studies

  • Fluorobenzoylthiosemicarbazides : In vitro studies revealed that para-fluorobenzoyl derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like cefuroxime against Bacillus cereus and Micrococcus luteus .
  • Morpholine Derivatives : Compounds containing morpholine rings have been investigated for their potential as antibacterial agents. The morpholine sulfonyl group in this compound may play a crucial role in enhancing solubility and bioavailability, which are critical for effective antibacterial action.

Biological Mechanisms

The mechanisms underlying the antibacterial activity of compounds similar to this compound involve:

  • Inhibition of Cell Wall Synthesis : Many benzoyl derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Protein Synthesis : Some compounds may inhibit ribosomal function, preventing bacterial growth.

Comparative Data Table

Compound NameMIC (µg/mL)Bacterial StrainActivity Type
1-(4-Fluorobenzoyl)-5-(morpholine-4-sulfonyl)...7.82Bacillus cereusAntibacterial
Para-fluorobenzoylthiosemicarbazide15.63Staphylococcus aureusAntibacterial
Morpholine derivativesVariesVariousAntibacterial

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